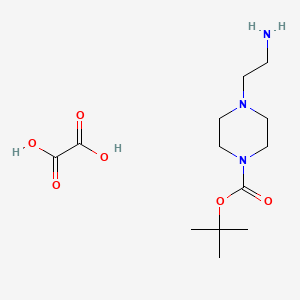
2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide, also known as DMOTNA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anti-HIV Activity and Development of Antiviral Agents
A study on naphthalene derivatives, specifically focusing on their synthesis and anti-HIV activity, highlights the potential of these compounds as bases for antiviral agents. The research involved the synthesis of new Naphthalene derivatives from a naphthalene-derived glycine derivative, leading to compounds with significant inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. This suggests a pathway for the development of novel antiviral agents, showcasing the relevance of naphthalene and acetamide derivatives in medicinal chemistry (Hamad et al., 2010).
Molecular Inclusion Compounds
Research into the inclusion compounds of dimethyl acetamide with multipedal hosts illustrates the chemical versatility and potential applications of acetamide derivatives in forming complex molecular structures. These studies contribute to our understanding of molecular interactions and can lead to advancements in materials science, highlighting the utility of acetamide derivatives in creating novel compounds with specific physical or chemical properties (Bourne, Nash, & Toda, 1999).
Fluorescence and Photophysical Studies
The synthesis of fluorescent compounds based on naphthalene and acetamide derivatives demonstrates the potential of these molecules in the development of new fluorescent materials. Such materials can be applied in sensing technologies, bioimaging, and molecular probes, where the photophysical properties of the compounds, such as absorption and emission in specific regions, are crucial (Padalkar et al., 2015).
Anticancer and Antioxidant Activities
Compounds derived from naphthalene and acetamide have been studied for their potential anticancer and antioxidant activities. The synthesis of novel molecules and their screening against various cancer cell lines indicate that these derivatives can exhibit potent inhibitory effects, underscoring their importance in the search for new therapeutic agents. This area of research is particularly promising for the development of treatments targeting specific types of cancer or mechanisms of disease progression (Dhuda et al., 2021).
Nano-Catalysis and Ultrasound Irradiation
The use of nano magnetite (Fe3O4) as a catalyst for the synthesis of naphthalene-2-ol and acetamide derivatives under ultrasound irradiation showcases the intersection of nanotechnology and organic synthesis. This research highlights the efficiency of nano-catalysts in promoting chemical reactions, potentially leading to greener and more efficient synthesis methods for complex organic molecules (Mokhtary & Torabi, 2017).
Propiedades
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-10-11-18(12-16(15)2)21-13-24-23(27-21)28-14-22(26)25-20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAKHIHIEBNLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B2679094.png)


![N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2679098.png)




![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2679111.png)
![3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea](/img/structure/B2679112.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2679115.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2679116.png)